molecular formula C9H11BrClNO B1375531 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 740842-72-2

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No. B1375531
M. Wt: 264.54 g/mol
InChI Key: ZYRMRIOGXGPYQY-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound . It is also known by its IUPAC name, 7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride .


Molecular Structure Analysis

The InChI code for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is 1S/C9H9BrClNO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is 298.99 . It is a powder at room temperature .

Scientific Research Applications

Dopamine Receptor Affinity

The compound has been studied for its affinity at the D1 dopamine receptor. 6-Bromo derivatives, including those structurally similar to 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, show affinities similar to their 6-chloro counterparts. This property is significant in the development of drugs targeting the D1 dopamine receptor (Neumeyer et al., 1991).

Role in Kinase Inhibitor Synthesis

Benzoxazepine cores, including 7-bromobenzoxazepine, play a crucial role in the synthesis of kinase inhibitors. The scalability of synthesizing this compound and its use in producing complex kinase inhibitors is noteworthy (Naganathan et al., 2015).

Anticancer Activity

Certain tetrahydrobenzoxazepine derivatives have shown anticancer activity, specifically against breast cancer cells. The presence of specific substituents on the nitrogen atom influences this biological activity, indicating potential therapeutic applications (Díaz-Gavilán et al., 2004).

Molecular Structure Studies

Studies have also focused on the molecular structure of various benzazepine derivatives. These studies contribute to understanding how minor variations in molecular structure can significantly impact properties like stability and reactivity (Blanco et al., 2008).

Solid-Phase Synthesis

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been synthesized using solid-phase strategies. This method's efficacy was demonstrated in the preparation of a library of benzazepine derivatives, highlighting its potential in drug discovery (Boeglin et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRMRIOGXGPYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

CAS RN

740842-72-2
Record name 1,4-Benzoxazepine, 7-bromo-2,3,4,5-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740842-72-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1-dimethylethyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (10 g, 30.5 mmol) was taken into hot ethanol (10 mL) followed by addition of 4 M hydrogen chloride in dioxane solution (2.1 eq, 16 mL) and the resulting solution was allowed to slowly cool to ambient temperature over one hour. An excess of ethyl ether was then added and the resulting slurry was filtered. The filter cake was washed with ethyl ether and dried to give 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (7.9 g, 98% yield) as a colorless crystalline solid. MS (EI) for C9H10NOBr: 229 (MH+).
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